molecular formula C13H8ClN3O2 B11773222 2-(2-Chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid CAS No. 1956331-42-2

2-(2-Chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid

Cat. No.: B11773222
CAS No.: 1956331-42-2
M. Wt: 273.67 g/mol
InChI Key: BHZIXBUUSBZUIS-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid (CAS 1956331-42-2) is a high-purity chemical compound offered for research and development purposes. This molecule features an imidazo[1,2-b]pyridazine core, a privileged scaffold in medicinal chemistry, fused with a carboxylic acid functionality and a 2-chlorophenyl substituent . The carboxylic acid group makes this compound a versatile key intermediate or building block for the synthesis of more complex molecules, particularly in pharmaceutical development . It is supplied for Research Use Only (RUO) and is strictly intended for laboratory research applications. Compounds based on the imidazo[1,2-b]pyridazine structure are of significant interest in drug discovery due to their potential to interact with various biological targets . Scientific literature, including patent claims, indicates that this class of compounds has been investigated for modulating kinase activity and for potential use in treating a range of disorders, such as neuropathic pain, psychiatric and neurodegenerative diseases (e.g., schizophrenia, Alzheimer's disease, Parkinson's disease, and bipolar disorder) . The specific structure of this compound provides researchers with a critical starting material for further chemical exploration, including amide bond formation and metal-catalyzed cross-coupling reactions, to create novel candidates for therapeutic agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1956331-42-2

Molecular Formula

C13H8ClN3O2

Molecular Weight

273.67 g/mol

IUPAC Name

2-(2-chlorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid

InChI

InChI=1S/C13H8ClN3O2/c14-9-5-2-1-4-8(9)11-12(13(18)19)17-10(16-11)6-3-7-15-17/h1-7H,(H,18,19)

InChI Key

BHZIXBUUSBZUIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N3C(=N2)C=CC=N3)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via alkylation of the pyridazine amine by the α-bromoketone, followed by intramolecular cyclization. The halogen at position 6 of the pyridazine ring (e.g., Cl) deactivates competing nucleophilic sites, directing regioselective ring formation. For example, 2-chlorophenacyl bromide (2-Cl-C₆H₄-CO-CH₂Br) reacts with 3-amino-6-chloropyridazine in the presence of sodium bicarbonate (NaHCO₃) to yield ethyl 2-(2-chlorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate.

Key conditions include:

  • Solvent : Acetonitrile (MeCN) or dimethylformamide (DMF) at 85°C.

  • Base : Diisopropylethylamine (DIPEA) or NaHCO₃ to neutralize HBr byproducts.

  • Time : 1–2 hours under reflux.

The ester intermediate is subsequently hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water.

Synthetic Procedure

  • Cyclocondensation :

    • Combine 3-amino-6-chloropyridazine (5 mmol), 2-chlorophenacyl bromide (5 mmol), and DIPEA (10 mmol) in MeCN (15 mL).

    • Reflux at 85°C for 2 hours.

    • Cool, filter, and recrystallize from ethanol to obtain the ethyl ester.

  • Ester Hydrolysis :

    • Dissolve the ester (1 mmol) in THF/water (3:1, 10 mL).

    • Add LiOH·H₂O (3 mmol) and stir at 50°C for 4 hours.

    • Acidify with 1M HCl to pH 3–4, filter, and dry to isolate the carboxylic acid.

Yield : 70–85% (two steps).

Hydrolysis of Ethyl 2-(2-Chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate

Commercial availability of ethyl 2-(2-chlorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate (CAS 1956318-29-8) enables a streamlined synthesis via ester hydrolysis.

Reaction Conditions

  • Reagents : LiOH or NaOH in aqueous THF/methanol.

  • Temperature : 50°C for 2–4 hours.

  • Workup : Acidification with HCl precipitates the carboxylic acid.

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 8.88 (d, J = 7.9 Hz, 1H), 8.33 (d, J = 15.8 Hz, 2H), 7.50–7.10 (m, 4H, Ar-H), 4.15 (s, 2H).

  • MS (ESI) : m/z 301.1 [M-H]⁻.

Alternative Routes: Aldol Condensation and Ring Closure

A less common method involves Aldol condensation of 6-chloropyridazin-3-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by nucleophilic substitution with ethyl bromoacetate.

Key Steps

  • Enamine Formation :

    • React 6-chloropyridazin-3-amine with DMF-DMA at 100°C to form a β-enamine intermediate.

  • Nucleophilic Substitution :

    • Treat with ethyl bromoacetate in MeCN to install the ethyl carboxylate group.

  • Cyclization :

    • Use DIPEA to induce ring closure, forming the imidazo[1,2-b]pyridazine core.

  • Hydrolysis :

    • Convert the ester to the carboxylic acid as described in Section 1.2.

Analytical and Optimization Insights

Spectroscopic Validation

  • IR : Strong absorptions at 1672 cm⁻¹ (C=O) and 1655 cm⁻¹ (COO⁻).

  • ¹³C NMR : Carboxylic acid carbon at δ 168–170 ppm.

Yield Optimization

  • Cyclocondensation : Higher yields (≥80%) achieved with excess DIPEA (2.5 equiv).

  • Hydrolysis : LiOH in THF/water outperforms NaOH in methanol, minimizing side reactions.

Comparative Analysis of Methods

Method Starting Material Yield Complexity
Cyclocondensation3-Amino-6-chloropyridazine70–85%Moderate
Ester HydrolysisEthyl ester (CAS 1956318-29-8)90–95%Low
Aldol Condensation6-Chloropyridazin-3-amine65–75%High

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at pyridazine N-2 is suppressed using 6-chloro substituents.

  • Ester Hydrolysis : Incomplete conversion addressed by prolonged reaction times (6–8 hours) .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-B]pyridazine derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Imidazo[1,2-b]pyridazine Derivatives

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference
2-(2-Chlorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid 2-ClPh (2), COOH (3) C₁₃H₈ClN₃O₂ Potential kinase modulation, moderate solubility Target
6-Bromoimidazo[1,2-b]pyridazine-3-carboxylic acid Br (6), COOH (3) C₇H₄BrN₃O₂ Enhanced electrophilicity, similar core
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid Cl (6), COOH (3) C₇H₄ClN₃O₂ Improved metabolic stability
2-(4-Fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine 4-FPh (2), thiophen-2-yl (6) C₁₆H₁₀FN₃S Suzuki coupling product, chalcogen bond effects
7-Methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid (DM1) Ph (2), CH₃ (7), COOH (3) C₁₅H₁₁N₃O₂ T-type Ca²⁺ channel blockade, anti-ischemic activity
6-Methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid (DM2) Ph (2), OCH₃ (6), COOH (3) C₁₄H₁₁N₃O₃ Reduced COX dependency in anti-seizure effects

Key Observations:

  • Halogen Substituents : Bromine at position 6 (similarity score 0.88) increases molecular weight and polarizability compared to chlorine (similarity 0.87) . Chlorine at position 2 (target compound) may enhance aromatic π-π stacking versus fluorophenyl analogs .
  • Methyl/Methoxy Groups : DM1’s 7-methyl group improves T-type channel blocking, while DM2’s 6-methoxy group reduces COX dependency, highlighting positional effects on pharmacology .
  • Thiazolidin Amides : Replacement of the carboxylic acid with amides (e.g., thiazolidin) introduces additional hydrogen-bonding motifs and enhances biological activity .

Pharmacological and ADME Profiles

  • Metabolic Stability : Chlorine at position 6 (vs. bromine) reduces susceptibility to oxidative metabolism, as seen in 6-chloro derivatives .
  • Biological Activity: DM1 and DM2 show divergent effects on ion channels and COX pathways, emphasizing how minor structural changes (methyl vs. methoxy) alter target engagement .

Q & A

What are the optimal synthetic routes for 2-(2-Chlorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid, and how do reaction conditions influence yield?

Basic
The synthesis typically involves cyclocondensation of halogenated precursors (e.g., 3-amino-6-chloropyridazine) with ketones or aldehydes, followed by functionalization. For example, cyclocondensation in 1,2-dimethoxyethane at reflux yields intermediates like 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine, which can undergo further substitution or oxidation to introduce the carboxylic acid moiety . Nitration and sulfonation reactions require precise temperature control (e.g., 60–80°C) to avoid byproducts. Yields are highly sensitive to solvent choice (polar aprotic solvents like DMA enhance reactivity) and stoichiometry of nucleophiles (e.g., sodium benzenesulfinate) .

Which spectroscopic techniques are most reliable for characterizing structural isomers of this compound?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for distinguishing regioisomers, particularly at positions 2 and 3 of the imidazo[1,2-b]pyridazine core. The coupling patterns of aromatic protons (e.g., J = 8–10 Hz for adjacent chlorophenyl groups) and carbonyl carbon shifts (~170 ppm in ¹³C NMR) confirm the carboxylic acid group . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides accurate mass confirmation (±2 ppm error) to rule out nitro or sulfonic acid analogs .

How does the chlorine substituent at the 2-phenyl position affect bioactivity compared to other halogenated analogs?

Advanced
The 2-chlorophenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability in cellular assays. Compared to fluoro or bromo analogs, the chlorine atom induces stronger π-π stacking interactions with kinase active sites (e.g., EGFR inhibitors), as shown in molecular docking studies . However, bulky substituents (e.g., 2,4-dichlorophenyl) may sterically hinder binding, reducing IC₅₀ values by ~30% in kinase inhibition assays .

How can researchers resolve contradictions in reported antimicrobial activity across different studies?

Advanced
Discrepancies often arise from variations in assay conditions. For example, MIC values against S. aureus range from 4–32 µg/mL depending on bacterial strain (ATCC vs. clinical isolates) and culture medium (Mueller-Hinton vs. RPMI-1640). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Additionally, confirm compound stability in DMSO stock solutions via HPLC-UV (λ = 254 nm) to rule out degradation artifacts .

What computational methods are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?

Advanced
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) predict activation energies for substitutions at the chloromethyl group. Transition state modeling reveals that electron-withdrawing groups (e.g., nitro at position 3) lower ΔG‡ by 5–8 kcal/mol, favoring SN2 mechanisms . Machine learning models trained on reaction databases (e.g., Reaxys) can prioritize solvent/reagent combinations, reducing experimental screening by 70% .

What strategies optimize regioselectivity in multi-step syntheses involving imidazo[1,2-b]pyridazine intermediates?

Advanced
Use directing groups (e.g., nitro at position 3) to control electrophilic substitution patterns. For example, nitration prior to cyclocondensation directs subsequent sulfonation to position 2 with >90% regioselectivity . Kinetic vs. thermodynamic control in refluxing toluene can shift product ratios (e.g., 7:3 to 9:1) for carboxylation reactions .

How do solubility and stability profiles impact in vitro assay design for this compound?

Basic
The carboxylic acid group confers moderate aqueous solubility (~1.2 mg/mL at pH 7.4), but DMSO stock solutions >10 mM may precipitate. Pre-filter compounds through 0.22 µm membranes before cellular assays. Stability tests (24 hrs in PBS at 37°C) via LC-MS are essential; degradation products (e.g., decarboxylated analogs) can confound IC₅₀ results .

What mechanistic insights explain the compound’s dual activity as a kinase inhibitor and DNA intercalator?

Advanced
The planar imidazo[1,2-b]pyridazine core intercalates into DNA (Kd ~10 µM via ethidium displacement assays), while the chlorophenyl group binds hydrophobic kinase pockets (e.g., CDK2, Kd ~0.8 µM). Fluorescence quenching experiments with SYBR Green I confirm intercalation, and competitive ATP-binding assays (e.g., ADP-Glo™) differentiate kinase inhibition mechanisms .

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